molecular formula C23H24N2O5 B5160254 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 6074-01-7

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5160254
CAS No.: 6074-01-7
M. Wt: 408.4 g/mol
InChI Key: BLGXGXAFBFUKNK-UHFFFAOYSA-N
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Description

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a diazinane-trione derivative characterized by a central pyrimidinetrione core substituted with a methylidene group linked to a phenoxy-ethoxy-tert-butylphenyl moiety. The tert-butylphenoxy ethoxy substituent enhances lipophilicity, which may influence bioavailability and blood-brain barrier (BBB) penetration, a critical factor in neuro-oncology applications .

Properties

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-23(2,3)16-6-10-18(11-7-16)30-13-12-29-17-8-4-15(5-9-17)14-19-20(26)24-22(28)25-21(19)27/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXGXAFBFUKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367441
Record name STK087472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6074-01-7
Record name STK087472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid to produce 4-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a condensation reaction with barbituric acid to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and diazinane moieties, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazine-2,4,6-trione exhibit anticancer properties. The presence of the diazine moiety is crucial for its interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of diazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a vital role in preventing oxidative stress-related diseases. Research on related phenolic compounds has demonstrated their ability to scavenge free radicals effectively, which may be applicable to the compound .

Materials Science

Polymer Chemistry
In materials science, the incorporation of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazine-2,4,6-trione into polymer matrices can enhance thermal stability and mechanical properties. Researchers are investigating its use as a stabilizing agent in plastics and coatings . The compound's functional groups allow for chemical modification, leading to tailored properties for specific applications.

Agricultural Chemistry

Pesticide Development
The compound's structural features may also lend themselves to development as a pesticide or herbicide. Compounds with similar structures have been shown to possess bioactive properties that can disrupt pest physiology or inhibit plant growth in undesirable species. This application is particularly relevant in sustainable agriculture practices aiming to minimize chemical inputs.

Data Tables

Application Area Potential Benefits Relevant Studies
Medicinal ChemistryAnticancer activity; antioxidant properties ,
Materials ScienceEnhanced thermal stability; improved mechanical properties
Agricultural ChemistryPesticide development; herbicidal activity

Case Studies

  • Anticancer Research
    A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of diazine derivatives for their anticancer effects. The findings suggested that modifications in the phenolic structure could significantly enhance cytotoxicity against various cancer cell lines .
  • Polymer Applications
    In Polymer Degradation and Stability, researchers explored the use of phenolic compounds as stabilizers in polyolefins. The results indicated that incorporating such compounds improved the thermal and oxidative stability of the polymers under stress conditions .
  • Agricultural Impact
    Research documented in Pest Management Science examined the herbicidal efficacy of phenoxy compounds against common weeds. The study concluded that these compounds could be developed into effective herbicides with reduced environmental impact compared to traditional chemicals.

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the death of cancer cells or bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Diazinane-trione derivatives share a common pyrimidinetrione scaffold but differ in substituents, which dictate their physicochemical and biological properties. Key analogues include:

Compound Name Substituent Features Molecular Weight Biological Activity (if reported) Source
5-[(5-Phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Phenylfuran substituent 282.25 (calc.) Not explicitly reported
5-[(4-Ethoxyphenyl)methylene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione Ethoxyphenyl + bis(4-methylphenyl) 440.49 Supplier-listed (no activity specified)
VA33: 5-{[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]methylidene}-1,3-diazinane-2,4,6-trione Anthracene-derived substituent ~400 (calc.) 31.9% glioblastoma cell viability at 1 μg/ml
Target Compound 4-Tert-butylphenoxy ethoxy phenyl ~460 (est.) Not explicitly reported (inferred potential) -
Key Observations:
  • Steric Effects : Bis(4-methylphenyl) groups in the analogue from introduce steric bulk, which may hinder binding to certain targets compared to the linear ethoxy chain in the target compound.
  • Biological Relevance : VA33 () demonstrates significant anti-glioblastoma activity, suggesting that the diazinane-trione scaffold is pharmacologically promising. The target compound’s tert-butyl group may further optimize BBB penetration, a focus in glioblastoma drug development .

Physicochemical Properties

  • Solubility : The ethoxy chain in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., ).

Biological Activity

Chemical Structure and Properties

The compound features a diazine core with multiple functional groups that may contribute to its biological activity. The presence of the 4-tert-butylphenoxy group and the ethoxy substituent suggests potential interactions with biological targets, possibly influencing enzyme inhibition or receptor modulation.

Molecular Formula

  • C : 22
  • H : 24
  • N : 2
  • O : 4

Research indicates that compounds similar to this diazine derivative may exhibit various biological activities, including:

  • COX-2 Inhibition : Some derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, studies have demonstrated that certain compounds can inhibit COX-2 activity by up to 47.1% at specific concentrations .
  • Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, which can mitigate oxidative stress in cells.

Case Study 1: COX-2 Inhibition

A study conducted on related compounds revealed that modifications in the structure significantly affected their COX-2 inhibitory activity. The compound tested showed promising results in reducing inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 2: Anticancer Activity

Another study explored the cytotoxic effects of diazine derivatives on cancer cell lines. The findings indicated that the compound exhibited selective toxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Summary of Biological Activities

Activity TypeEffectiveness (%)Reference
COX-2 InhibitionUp to 47.1
Antioxidant ActivityModerate
CytotoxicitySelective

Additional Insights

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds is crucial for evaluating their therapeutic potential.
  • Safety Profile : Preliminary toxicity studies suggest that modifications to the structure can enhance safety while maintaining efficacy.
  • Structure-Activity Relationship (SAR) : Ongoing research is focusing on how different substituents influence biological activity, paving the way for optimized drug design.

Q & A

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer : Document all experimental parameters (e.g., stirring rate, humidity) using FAIR data principles. Use robustness testing (Youden’s factorial design) to assess parameter sensitivity. Share raw data via repositories like Zenodo and publish detailed SI (supplementary information) .

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